![molecular formula C13H32N2O2Si B15178052 N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine CAS No. 80190-61-0](/img/structure/B15178052.png)
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine typically involves the reaction of 2-methyl-3-(methyldipropoxysilyl)propylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts may be employed to enhance the reaction rate and yield. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes .
Applications De Recherche Scientifique
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine involves its interaction with molecular targets through the silane group. This interaction can lead to the formation of stable bonds with various substrates, enhancing the properties of the resulting compounds. The pathways involved include covalent bonding and hydrogen bonding, which contribute to the compound’s effectiveness in its applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-Methyl-3-(methyldipropoxysilyl)propyl]amine
- N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethanolamine
- N-[2-Methyl-3-(methyldipropoxysilyl)propyl]propylamine
Uniqueness
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine is unique due to its dual functionality, combining the properties of both ethylenediamine and silane groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
80190-61-0 |
|---|---|
Formule moléculaire |
C13H32N2O2Si |
Poids moléculaire |
276.49 g/mol |
Nom IUPAC |
N'-[2-methyl-3-[methyl(dipropoxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H32N2O2Si/c1-5-9-16-18(4,17-10-6-2)12-13(3)11-15-8-7-14/h13,15H,5-12,14H2,1-4H3 |
Clé InChI |
QALDTJGTUWSKPP-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](C)(CC(C)CNCCN)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


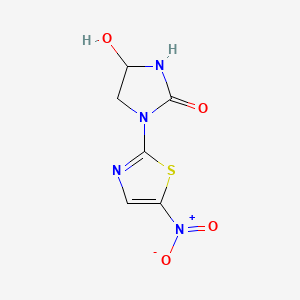
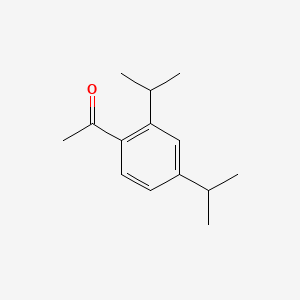
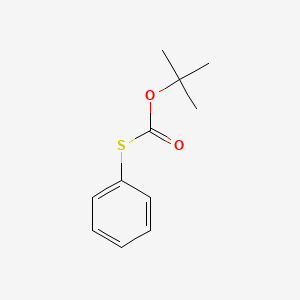
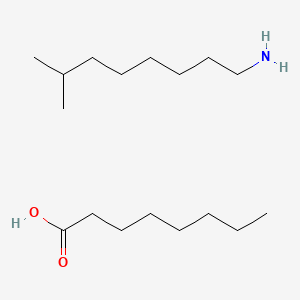

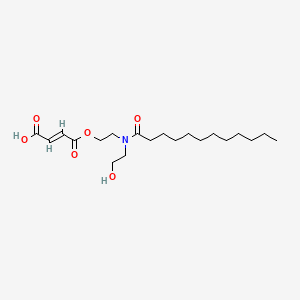
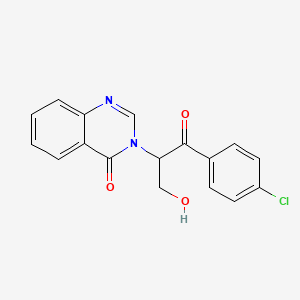
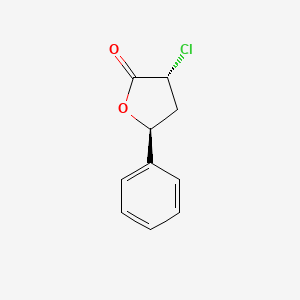
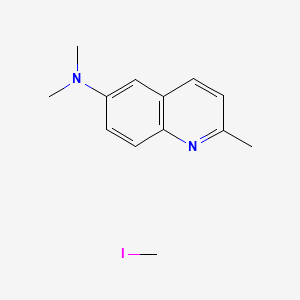
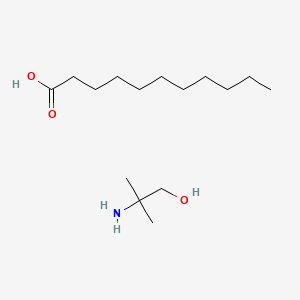
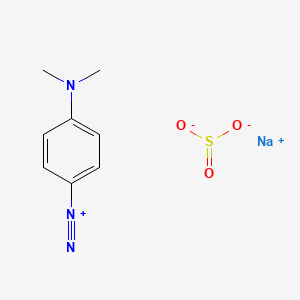

![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)

